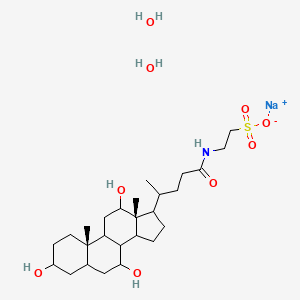

Taurocholic acid sodium

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C26H48NNaO9S |

|---|---|

Peso molecular |

573.7 g/mol |

Nombre IUPAC |

sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonate;dihydrate |

InChI |

InChI=1S/C26H45NO7S.Na.2H2O/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;;;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);;2*1H2/q;+1;;/p-1/t15?,16?,17?,18?,19?,20?,21?,22?,24?,25-,26+;;;/m0.../s1 |

Clave InChI |

GYRLGILDCKQBJF-DLOVWNKMSA-M |

SMILES isomérico |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C.O.O.[Na+] |

SMILES canónico |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.O.[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

The Role of Taurocholic Acid Sodium in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurocholic acid (TCA), a primary conjugated bile acid, plays a multifaceted role in lipid metabolism. Beyond its classical function as a biological detergent facilitating the digestion and absorption of dietary fats and fat-soluble vitamins, TCA acts as a potent signaling molecule, modulating complex metabolic pathways. This technical guide provides an in-depth exploration of the mechanisms by which TCA influences lipid homeostasis. It details its role in emulsification and micelle formation, and its intricate signaling functions mediated through the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). This document summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for investigating the effects of TCA on lipid metabolism, and presents visual diagrams of the core signaling pathways and experimental workflows.

Introduction

Taurocholic acid is a bile acid formed in the liver through the conjugation of cholic acid with the amino acid taurine.[1] As a major component of bile in many species, its primary role has historically been attributed to its amphipathic nature, which is crucial for the emulsification of dietary fats into smaller droplets in the intestine.[1] This process increases the surface area for the action of pancreatic lipases, enabling the breakdown of triglycerides into fatty acids and monoglycerides (B3428702) for absorption.[1]

Recent research has unveiled a more complex role for TCA as a metabolic regulator. It is now understood that TCA and other bile acids are signaling molecules that activate nuclear receptors and cell surface receptors, thereby influencing the transcription of genes involved in lipid and glucose metabolism.[2][3] This guide will delve into both the digestive and signaling functions of taurocholic acid, providing a comprehensive overview for researchers in metabolism and drug development.

Role in Lipid Digestion and Absorption

The initial and most well-understood function of taurocholic acid is its direct participation in the digestion and absorption of dietary lipids in the small intestine.

Emulsification and Micelle Formation

Dietary fats, being hydrophobic, are immiscible in the aqueous environment of the small intestine. Taurocholic acid, with its amphipathic properties, surrounds large fat globules, breaking them down into smaller emulsion droplets.[1] This emulsification process dramatically increases the surface area accessible to water-soluble digestive enzymes, particularly pancreatic lipase.[1]

Following the enzymatic hydrolysis of triglycerides into monoglycerides and free fatty acids, taurocholic acid is essential for the formation of mixed micelles.[4] These are small, water-soluble aggregates that incorporate the products of lipid digestion, allowing them to be transported through the aqueous layer to the surface of the enterocytes for absorption.[4]

Signaling Role in Lipid Metabolism

Taurocholic acid exerts significant control over lipid metabolism by activating key receptors that regulate gene expression: the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled Receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Activation

FXR is a nuclear receptor highly expressed in the liver and intestine, and it is a primary sensor of bile acid levels.[2] Taurocholic acid is a natural agonist for FXR.[2] Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[5]

The activation of FXR by taurocholic acid initiates a cascade of events that collectively regulate lipid homeostasis:

-

Inhibition of Bile Acid Synthesis: FXR activation in hepatocytes induces the expression of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[6] This negative feedback loop is crucial for maintaining the appropriate size of the bile acid pool.

-

Regulation of Lipoprotein Metabolism: FXR activation has complex effects on lipoprotein metabolism. It has been shown to decrease the expression of apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL), in humanized apoA-I transgenic mice.[7] Conversely, FXR activation can also influence triglyceride metabolism by inducing the expression of genes involved in triglyceride clearance.[2]

-

Inhibition of Hepatic Triglyceride Synthesis: FXR activation can lead to a reduction in hepatic triglyceride synthesis by inhibiting the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that controls the expression of genes involved in fatty acid and triglyceride synthesis.[8]

Figure 1: Farnesoid X Receptor (FXR) Signaling Pathway.

Takeda G protein-coupled Receptor 5 (TGR5) Activation

TGR5 is a cell surface receptor expressed in various tissues, including the gallbladder, intestine, and certain immune cells.[9] Taurocholic acid can activate TGR5, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[9] This signaling cascade has several metabolic consequences:

-

Energy Expenditure: TGR5 activation in brown adipose tissue and skeletal muscle can increase energy expenditure by promoting the conversion of thyroid hormone T4 to the more active T3.

-

GLP-1 Secretion: In the intestine, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells. GLP-1 is an incretin (B1656795) hormone that enhances glucose-stimulated insulin (B600854) secretion, slows gastric emptying, and promotes satiety.

-

Anti-inflammatory Effects: TGR5 signaling in macrophages can suppress inflammatory responses.[9]

Figure 2: TGR5 Signaling Pathway.

Quantitative Data on the Effects of Taurocholic Acid on Lipid Metabolism

The following tables summarize quantitative data from various studies investigating the effects of taurocholic acid and related compounds on key parameters of lipid metabolism.

Table 1: Effects of Taurocholic Acid on Gene and Protein Expression

| Parameter | Model System | Treatment | Fold Change / % Change | Reference |

| apoA-I Expression | Human apoA-I transgenic mice | Taurocholic acid feeding | ↓ 51-81% | [7] |

| SHP Expression | Male mice | Taurocholic acid feeding | No significant change | [7] |

| CYP7A1 Activity | Bile fistula rats | Taurocholic acid infusion | ↓ 60% | [1] |

| CYP7A1 Mass | Bile fistula rats | Taurocholic acid infusion | ↓ 61% | [1] |

| CYP7A1 mRNA | Chronic biliary diverted rats | Taurocholic acid infusion | ↓ 74% | [6] |

| LDL Receptor mRNA | C57BL/6 mice on a cholesterol-rich diet | Taurocholic acid in diet | ↓ | [2] |

Table 2: Effects of Tauro-conjugated Bile Acids on Lipid Profiles

| Parameter | Model System | Treatment | % Change / Result | Reference |

| Plasma Triglycerides | Wild-type mice | Taurocholic acid supplementation | ↓ | [7] |

| Biliary Cholesterol Saturation | Humans with gallstones | Tauroursodeoxycholic acid (3.5-16.6 mg/kg/day) | Linear decrease (r = 0.59, p < 0.001) | [10] |

| Biliary Cholesterol Secretion | Humans | Taurohyodeoxycholic acid infusion | ↑ (0.098 µmol/µmol bile acid) | [11] |

| Biliary Phospholipid Secretion | Humans | Taurohyodeoxycholic acid infusion | ↑ (0.451 µmol/µmol bile acid) | [11] |

| Serum LDL Cholesterol | Healthy humans (with cholesterol co-administration) | Taurine administration (increasing tauro-conjugation) | ↑ | [12] |

| Total Plasma Cholesterol | Hamsters | Taurocholic acid treatment | No significant change | [7] |

| HDL Cholesterol | Hamsters | Taurocholic acid treatment | No significant change | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of taurocholic acid in lipid metabolism.

In Vitro FXR Activation Reporter Assay

This assay measures the ability of taurocholic acid to activate FXR-mediated gene transcription.

Principle: Cells are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of a promoter with FXREs. Activation of FXR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Detailed Protocol:

-

Cell Culture: Culture HEK293T or HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transfection: Seed cells in a 96-well plate. Co-transfect with an FXR expression plasmid, an RXR expression plasmid, and a reporter plasmid (e.g., pGL4.27[luc2P/BSEP-FXRE/Hygro]).

-

Treatment: After 24 hours, replace the medium with a medium containing various concentrations of taurocholic acid (e.g., 1-100 µM) or a known FXR agonist (e.g., GW4064) as a positive control. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. Plot the fold induction of luciferase activity relative to the vehicle control.

Figure 3: Experimental Workflow for an FXR Reporter Assay.

In Vivo Lipid Absorption Assay

This protocol is designed to measure the effect of taurocholic acid on the absorption of dietary fats in a mouse model.

Principle: Radiolabeled fatty acids are administered orally to mice with or without taurocholic acid. The amount of radioactivity appearing in the blood over time is a measure of lipid absorption.

Detailed Protocol:

-

Animal Model: Use male C57BL/6 mice, fasted for 4-6 hours.

-

Oral Gavage Solution: Prepare an olive oil emulsion containing a radiolabeled fatty acid (e.g., [³H]oleic acid) and a non-absorbable marker (e.g., [¹⁴C]sucrose). Prepare two versions of the emulsion: one with and one without a physiological concentration of sodium taurocholate.

-

Administration: Administer the oral gavage solution to the mice (e.g., 200 µL per mouse).

-

Blood Sampling: Collect blood samples via tail vein at multiple time points (e.g., 0, 30, 60, 90, and 120 minutes) after gavage.

-

Radioactivity Measurement: Determine the amount of ³H and ¹⁴C radioactivity in the plasma using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of the administered ³H dose that appears in the plasma at each time point, corrected for the amount of the non-absorbable marker. Compare the absorption profiles between the groups with and without taurocholic acid.

Quantification of Hepatic Lipid Content

This protocol describes the extraction and quantification of lipids from liver tissue.

Principle: Lipids are extracted from liver homogenates using the Folch method. The extracted lipids are then quantified using enzymatic colorimetric assays.

Detailed Protocol:

-

Tissue Homogenization: Homogenize a known weight of liver tissue in a chloroform:methanol (2:1, v/v) solution.

-

Lipid Extraction (Folch Method):

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.

-

Centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

-

Lipid Quantification:

-

Resuspend the dried lipids in a suitable solvent (e.g., isopropanol (B130326) with 10% Triton X-100).

-

Use commercial enzymatic colorimetric assay kits to quantify the levels of triglycerides, total cholesterol, and free fatty acids according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader.

-

-

Data Analysis: Calculate the lipid concentrations in the liver tissue (e.g., in mg/g of liver tissue) based on a standard curve.

Conclusion

Taurocholic acid sodium is a critical regulator of lipid metabolism, acting through both direct physicochemical mechanisms in the gut and complex signaling pathways in various tissues. Its ability to facilitate fat digestion and absorption is complemented by its role as a ligand for the nuclear receptor FXR and the G protein-coupled receptor TGR5. Through these receptors, taurocholic acid influences a broad spectrum of metabolic processes, including bile acid synthesis, lipoprotein metabolism, hepatic triglyceride production, and energy expenditure. A thorough understanding of these dual functions is essential for researchers and professionals in the fields of metabolic disease and drug development, as targeting bile acid signaling pathways holds significant therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a valuable resource for further investigation into the intricate role of taurocholic acid in maintaining lipid homeostasis.

References

- 1. Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of dietary cholesterol and taurocholate on cholesterol 7 alpha-hydroxylase and hepatic LDL receptors in inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia [frontiersin.org]

- 4. Hypercholesterolemia-Induced HDL Dysfunction Can Be Reversed: The Impact of Diet and Statin Treatment in a Preclinical Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

- 6. ckisotopes.com [ckisotopes.com]

- 7. ANGPTL4 promotes bile acid absorption during taurocholic acid supplementation via a mechanism dependent on the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective effects of taurocholic acid on excessive hepatic lipid accumulation via regulation of bile acid metabolism in grouper - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. The effect of lipids on taurocholate absorption from intestinal loops in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Active taurocholic acid flux through hepatoma cells increases the cellular pool of unesterified cholesterol derived from lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Taurocholic Acid Sodium: Core Biological Functions and Pathways

Introduction

Taurocholic acid (TCA), commonly found as its sodium salt, is a primary conjugated bile acid synthesized in the liver from the conjugation of cholic acid with the amino acid taurine[1][2][3]. As an amphipathic molecule, it possesses both a hydrophobic steroid nucleus and a hydrophilic taurine (B1682933) conjugate, making it a powerful biological detergent[4][5]. Beyond its classical role in facilitating the digestion and absorption of dietary lipids and fat-soluble vitamins, taurocholic acid is now recognized as a critical signaling molecule that modulates a complex network of metabolic and inflammatory pathways[4][6][7]. Its functions are mediated through interactions with nuclear receptors and G protein-coupled receptors, influencing bile acid homeostasis, glucose metabolism, and immune responses[8][9]. This guide provides a comprehensive overview of the biological functions, signaling pathways, and quantitative parameters of taurocholic acid, along with detailed experimental protocols relevant to its study.

Core Biological Functions

Emulsification and Absorption of Lipids

The primary and most well-understood function of taurocholic acid is its role as a detergent in the small intestine[1][10][11]. It acts to emulsify dietary fats into smaller micelles, increasing the surface area for enzymatic digestion by pancreatic lipases[6][11]. This process is essential for the absorption of fatty acids, monoglycerides, and fat-soluble vitamins (A, D, E, and K) across the intestinal epithelium[6]. Impaired production or secretion of bile acids like TCA can lead to fat malabsorption and deficiencies in these essential nutrients[6].

Choleretic and Cholagogue Activity

Taurocholic acid stimulates the secretion of bile from the liver (a choleretic effect) and promotes its discharge from the gallbladder into the duodenum (a cholagogue effect)[1][2][11]. This function is integral to the enterohepatic circulation and the efficient removal of cholesterol from the body, as bile acid synthesis is a major pathway for cholesterol catabolism[4].

Immunomodulation

Recent studies have highlighted the immunoregulatory effects of taurocholic acid. It has been shown to decrease the proportion of CD3+CD8+ T cells and Natural Killer (NK) cells and reduce the secretion of inflammatory cytokines like IFN-γ and TNF-α[8]. This suggests a role in modulating the immune response in conditions such as chronic hepatitis B[8].

Role in Pathophysiology

While essential for normal physiology, dysregulation of taurocholic acid is implicated in several pathological conditions.

-

Liver Fibrosis: Elevated levels of TCA are associated with the progression of liver cirrhosis[12]. TCA can directly activate hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, promoting their transformation into myofibroblasts that secrete extracellular matrix proteins like collagen[12].

-

Acute Pancreatitis: Retrograde infusion of sodium taurocholate into the pancreatic duct is a widely used experimental model to induce severe necrotizing pancreatitis in animals, mimicking the events of clinical biliary pancreatitis[1][10][13].

-

Colon Cancer: The metabolism of taurocholic acid by gut microbiota can produce hydrogen sulfide (B99878) (a genotoxin) and deoxycholic acid (a tumor promoter), linking high-fat, high-protein diets with an increased risk of colorectal cancer[4][11].

Metabolic Pathways

The metabolism of taurocholic acid is dominated by its synthesis in the liver and its subsequent enterohepatic circulation.

-

Synthesis: In hepatocytes, cholic acid, a primary bile acid synthesized from cholesterol, is conjugated with taurine to form taurocholic acid[4].

-

Secretion and Function: TCA is secreted into the bile and stored in the gallbladder. Upon food intake, it is released into the duodenum to aid in digestion[6].

-

Intestinal Reabsorption: In the terminal ileum, the majority (~95%) of bile acids, including TCA, are actively reabsorbed into the portal circulation via the Apical Sodium-dependent Bile salt Transporter (ASBT)[14].

-

Hepatic Uptake: The reabsorbed TCA returns to the liver, where it is efficiently taken up from the portal blood by the Na+/taurocholate cotransporting polypeptide (NTCP)[14]. This cycle, known as the enterohepatic circulation, occurs multiple times a day.

-

Microbial Biotransformation: A small fraction of TCA escapes reabsorption and enters the large intestine, where it is deconjugated by gut bacteria back to cholic acid. This can be further metabolized by bacteria into the secondary bile acid, deoxycholic acid (DCA)[4][15].

Signaling Pathways

Taurocholic acid exerts many of its systemic effects by acting as a ligand for specific receptors.

Farnesoid X Receptor (FXR) Signaling

The Farnesoid X Receptor (FXR) is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism[14]. The role of TCA as a direct FXR agonist is complex. While some studies show that high concentrations of TCA can activate FXR-dependent gene expression, other biochemical assays suggest it has very low or no direct binding affinity for the receptor[4][14]. It is proposed that conjugated bile acids like TCA may require other cellular factors to activate FXR, or that their effects are mediated by their conversion to unconjugated forms, which are more potent FXR agonists[2][4].

When activated, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR Response Elements (FXREs) in the promoter regions of target genes. Key outcomes include:

-

Repression of Bile Acid Synthesis: FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This is a critical negative feedback mechanism[14].

-

Regulation of Bile Acid Transport: FXR stimulates the expression of transporters involved in bile acid efflux from hepatocytes, such as the Bile Salt Export Pump (BSEP)[16].

References

- 1. Sodium Taurocholate Induced Severe Acute Pancreatitis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Studies in mice, hamsters, and rats demonstrate that repression of hepatic apoA-I expression by taurocholic acid in mice is not mediated by the farnesoid-X-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taurocholic Acid | C26H45NO7S | CID 6675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taurocholic acid | TNF | PI3K | TargetMol [targetmol.com]

- 8. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 10. Experimental acute biliary pancreatitis induced by retrograde infusion of bile acids into the mouse pancreatic duct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Taurocholic acid - Wikipedia [en.wikipedia.org]

- 12. Taurocholic acid is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Taurocholate-induced pancreatitis: a model of severe necrotizing pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Bile acid - Wikipedia [en.wikipedia.org]

- 16. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Taurocholic Acid Sodium: A Technical Guide to its Natural Sources and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurocholic acid, a conjugated bile acid, plays a pivotal role in the digestion and absorption of fats and fat-soluble vitamins in vertebrates.[1] Its sodium salt is a primary component of bile in many mammals.[2] Beyond its physiological functions in digestion, taurocholic acid is gaining increasing attention in biomedical research for its potential therapeutic applications, including its role as a signaling molecule and its anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of taurocholic acid, its biosynthesis, and various methods for its chemical synthesis, tailored for professionals in research and drug development.

Natural Sources and Extraction of Taurocholic Acid

Taurocholic acid is predominantly found in the bile of mammals.[2] Commercially, the primary sources for extraction are the biles of cattle (ox) and sheep, which are readily available as byproducts of the meat industry.[2] Bear bile also contains taurocholic acid, though its use is ethically contentious and subject to legal restrictions in many regions.[3] The concentration of taurocholic acid can vary between species.

Extraction from Animal Bile

The extraction of taurocholic acid from animal bile is a multi-step process aimed at isolating and purifying the compound from a complex mixture of bile acids, cholesterol, pigments, and proteins. While specific protocols may vary, the general workflow involves the following key stages:

-

Protein Precipitation: The initial step involves the removal of proteins from the crude bile. This is typically achieved by adding a solvent such as ethanol (B145695) or acetonitrile, which causes the proteins to precipitate out of the solution.[4]

-

Depigmentation: The resulting supernatant, which contains the bile acids, is often colored by bile pigments like bilirubin. Activated carbon is commonly used to adsorb these pigments, resulting in a decolorized solution.[5]

-

Isolation and Purification: Further purification is often achieved through column chromatography.[4] This technique separates taurocholic acid from other bile acids and impurities based on their differential adsorption to a stationary phase.

The yield and purity of the extracted taurocholic acid are dependent on the specific methods and parameters employed in the extraction and purification process.

Biosynthesis of Taurocholic Acid

In the liver, taurocholic acid is synthesized from cholesterol through a series of enzymatic reactions known as the "classic" or "neutral" pathway of bile acid synthesis.[6] This pathway is crucial for cholesterol homeostasis. The key steps are outlined below:

-

Initiation: The pathway begins with the conversion of cholesterol to 7α-hydroxycholesterol. This reaction is catalyzed by cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting enzyme in this pathway.[6]

-

Ring Modifications: A series of enzymatic modifications to the steroid nucleus of 7α-hydroxycholesterol occur, ultimately leading to the formation of cholic acid.

-

Side Chain Oxidation and Conjugation: The aliphatic side chain of cholic acid is activated by coenzyme A (CoA) to form cholyl-CoA. Subsequently, the cholyl-CoA is conjugated with the amino acid taurine (B1682933) in a reaction catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT). This final step yields taurocholic acid.[7]

The biosynthesis of taurocholic acid is a tightly regulated process, ensuring a sufficient supply for digestive needs while preventing the accumulation of cytotoxic levels of bile acids.

Biosynthesis of Taurocholic Acid from Cholesterol.

Chemical Synthesis of Taurocholic Acid Sodium

The chemical synthesis of this compound salt typically involves the coupling of cholic acid and taurine. Various synthetic methodologies have been developed to achieve this amide bond formation efficiently. One common approach involves the activation of the carboxylic acid group of cholic acid to facilitate its reaction with the amino group of taurine.

A general synthetic scheme is as follows:

-

Activation of Cholic Acid: Cholic acid is reacted with a coupling agent to form an activated intermediate. A common method involves the use of ethyl chloroformate in the presence of an organic base like triethylamine (B128534). This forms a mixed anhydride, which is more reactive towards nucleophilic attack.

-

Coupling with Taurine: The activated cholic acid derivative is then reacted with taurine in an aqueous or mixed solvent system. The pH of the reaction is typically maintained in the basic range to ensure the amino group of taurine is deprotonated and thus nucleophilic.

-

Purification: The resulting taurocholic acid is then purified, often through crystallization, to yield the final product with high purity.

The yield and purity of the synthesized this compound are highly dependent on the reaction conditions, including the choice of solvents, coupling agents, and purification methods.

General Workflow for Chemical Synthesis.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the concentration of taurocholic acid in natural sources and the reported yields and purity from various synthesis and extraction methods.

| Natural Source | Taurocholic Acid Concentration | Reference |

| Asiatic Bear Bile | 212.6 ± 154.1 µg/mL | [3] |

| Cow Bile | Major Bile Acid Component | [8] |

| Sheep Bile | Major Bile Acid Component | [5] |

| Method | Starting Material | Reported Yield | Reported Purity | Reference |

| Chemical Synthesis | Cholic Acid & Taurine | 24.9 kg from 20 kg Cholic Acid | 99.52% | [9] |

| Extraction | Sheep Bile | High | High | [4] |

| Enzymatic Synthesis | Taurochenodeoxycholic acid | >72% conversion | - | [10] |

Experimental Protocols

Protocol 1: Extraction of Taurocholic Acid from Sheep Bile[5]

Materials:

-

Fresh sheep bile

-

Double-layer gauze

-

Ethanol or Acetonitrile

-

Activated carbon

-

Centrifuge

-

Column chromatography setup (e.g., silica (B1680970) gel)

Methodology:

-

Filtration: Filter fresh sheep bile through a double-layer gauze.

-

Protein Precipitation: To the filtrate, add 3 volumes of ethanol or acetonitrile. Stir the mixture and then centrifuge to pellet the precipitated proteins. Collect the supernatant.

-

Depigmentation: Add activated carbon to the supernatant (e.g., 10g per 100mL). Heat the mixture (e.g., to 40°C) and then cool. Centrifuge to remove the activated carbon and collect the decolorized supernatant.

-

Column Chromatography: Concentrate the supernatant and apply it to a pre-equilibrated chromatography column. Elute with an appropriate solvent system to separate taurocholic acid from other components.

-

Isolation: Collect the fractions containing taurocholic acid and evaporate the solvent to obtain the purified product.

Protocol 2: Chemical Synthesis of Taurocholic Acid[9]

Materials:

-

Cholic acid

-

Triethylamine

-

Ethyl chloroformate

-

Taurine

-

Hydrochloric acid

Methodology:

-

Activation of Cholic Acid: Dissolve cholic acid in acetone and cool the mixture. Add triethylamine and stir. Slowly add ethyl chloroformate while maintaining a low temperature. After the reaction, filter the mixture to remove any solids.

-

Coupling Reaction: Prepare a solution of taurine in water. Add the filtrate from the previous step to the taurine solution. Adjust the pH to the basic range with an organic base and allow the reaction to proceed.

-

Acidification and Extraction: After the reaction is complete, acidify the mixture with hydrochloric acid. Concentrate the solution under vacuum. Dissolve the residue in methanol.

-

Crystallization: Add acetone to the methanol solution to induce crystallization. Cool the mixture to facilitate complete crystallization.

-

Purification: Filter the crystals, wash with acetone, and dry under vacuum to obtain pure taurocholic acid.

Signaling Pathways Involving Taurocholic Acid

Taurocholic acid is not only a digestive aid but also a signaling molecule that interacts with specific receptors to modulate various cellular processes.

TGR5 Signaling Pathway

Taurocholic acid is an agonist for the Takeda G protein-coupled receptor 5 (TGR5).[11] Activation of TGR5 by taurocholic acid initiates a downstream signaling cascade with diverse physiological effects.

TGR5 Activation by Taurocholic Acid.

Upon binding of taurocholic acid, TGR5 activates a Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[11] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, influencing processes such as energy metabolism and inflammation.[12]

Inhibition of TNF-α Signaling

Taurocholic acid has been shown to exert anti-inflammatory effects by inhibiting the signaling of tumor necrosis factor-alpha (TNF-α).[13] This inhibition is mediated, at least in part, through a PI3K-dependent pathway.

TCA Inhibition of TNF-α Induced Inflammation.

By activating the PI3K pathway, taurocholic acid can suppress the pro-inflammatory cascade initiated by TNF-α, thereby reducing the expression of inflammatory cytokines and protecting cells from inflammation-induced damage.[13] This mechanism highlights the therapeutic potential of taurocholic acid in inflammatory conditions.

References

- 1. Synthesis of TUDCA from chicken bile: immobilized dual-enzymatic system for producing artificial bear bile substitute - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taurocholic acid - Wikipedia [en.wikipedia.org]

- 3. jfda-online.com [jfda-online.com]

- 4. Method for extracting taurocholic acid in sheep bile through column chromatography isolation method - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN103804452A - Method for extracting taurocholic acid in sheep bile through column chromatography isolation method - Google Patents [patents.google.com]

- 6. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103755764A - Synthetic method of taurocholic acid - Google Patents [patents.google.com]

- 10. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Taurocholic acid feeding prevents tumor necrosis factor-alpha-induced damage of cholangiocytes by a PI3K-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Taurocholic Acid Sodium: A Comprehensive Technical Guide on Physiological Concentrations and Quantification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physiological concentrations of taurocholic acid sodium across various species, detailed experimental protocols for its quantification, and insights into its key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Physiological Concentrations of Taurocholic Acid

Taurocholic acid (TCA), a primary conjugated bile acid, plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins.[1] Its concentration in biological fluids is a key indicator of liver function and bile acid metabolism.[2] The physiological concentrations of TCA vary significantly across different species and biological matrices. The following tables summarize the reported concentrations in humans, rats, mice, and dogs.

Table 1: Physiological Concentration of Taurocholic Acid in Human Plasma/Serum

| Analyte | Concentration Range (nmol/L) | Sample Type | Comments | Reference |

| Taurocholic Acid (TCA) | Median values are typically low in healthy individuals, but can be significantly elevated in patients with liver cirrhosis. One study noted that TCA was the most significantly changed bile acid in cirrhotic patients compared to healthy volunteers. | Serum | Concentrations are positively correlated with the severity of liver disease, such as Drug-Induced Liver Injury (DILI) and liver cirrhosis.[3][4] | [3][4] |

Table 2: Physiological Concentration of Taurocholic Acid in Rat Plasma, Liver, and Bile

| Analyte | Concentration | Sample Type | Comments | Reference |

| Taurocholic Acid (TCA) | Constitutes a significant portion of the bile acid pool.[5] | Plasma, Liver, Bile | Taurine-conjugated bile acids, including TCA, are predominant in the liver and bile, accounting for over 90% of the bile acids in these compartments.[5] TCA can serve as an early and sensitive marker for cholestatic liver injury in rats.[6] | [5][6] |

Table 3: Physiological Concentration of Taurocholic Acid in Mouse Serum

| Analyte | Concentration Range (µg/L) | Sample Type | Comments | Reference |

| Taurocholic Acid (TCA) | The calibration curve for HPLC-MS/MS analysis is linear over a range of 10-10,000 µg/L.[7] | Serum | In rodents, the primary bile acids formed are cholic acid and muricholic acid, which are then conjugated with taurine.[8] | [7][8] |

Table 4: Physiological Concentration of Taurocholic Acid in Dog Serum/Plasma

| Analyte | Concentration (µmol/L) | Sample Type | Comments | Reference |

| Taurocholic Acid (TCA) | Taurine-conjugated bile acids are predominant in the serum and plasma of both adult dogs (74-75%) and pups (68%).[9][10] | Serum, Plasma | Total bile acid concentrations in adult dogs are approximately 29.62 µmol/L in serum and 26.50 µmol/L in plasma.[9][10] Pups have notably lower total bile acid concentrations.[9][10] | [9][10] |

Experimental Protocols for Taurocholic Acid Quantification

Accurate quantification of taurocholic acid is essential for research and clinical diagnostics. The following sections detail the methodologies for the most commonly employed analytical techniques.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bile acid analysis due to its high sensitivity, specificity, and ability to measure multiple bile acids simultaneously.[7][11][12]

Sample Preparation (Serum/Plasma):

-

Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of ice-cold methanol (B129727) (or acetonitrile) containing an appropriate internal standard (e.g., d4-Taurocholic acid).[13]

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.[14] Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[13]

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the dried extract in a suitable solvent, such as a 50:50 methanol/water mixture, for LC-MS/MS analysis.[13]

LC-MS/MS Conditions:

-

Chromatographic Separation: A reverse-phase C18 column is typically used for separation.[7][14] The mobile phase often consists of a gradient of water and methanol or acetonitrile, with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[7][13]

-

Mass Spectrometry Detection: Detection is performed using a triple quadrupole mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).[13][15] The specific precursor-to-product ion transitions for taurocholic acid and the internal standard are monitored for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with various detectors can also be used for bile acid analysis, though it may require derivatization to enhance detection.[7][16]

Methodology:

-

Sample Extraction: Similar to LC-MS/MS, samples are first subjected to protein precipitation and extraction.

-

Derivatization (Optional): For detection methods like fluorescence, bile acids may be derivatized. For instance, they can be enzymatically oxidized and then derivatized with a fluorescent tag like dansyl hydrazine.[16]

-

Chromatographic Separation: Separation is achieved on a reverse-phase column.[17]

-

Detection: Common detectors include Ultraviolet (UV) detectors or Evaporative Light Scattering Detectors (ELSD).[11][17]

Enzymatic Assays

Enzymatic assays provide a method for measuring total bile acids and are often used in clinical settings due to their simplicity and automation capabilities.[18][19]

Principle:

These assays are typically based on the activity of the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).[18][20]

-

Oxidation-Reduction Reaction: In the presence of NAD+, 3α-HSD oxidizes the 3α-hydroxyl group of bile acids, leading to the formation of NADH.

-

Colorimetric Detection: The rate of NADH formation is measured spectrophotometrically at a specific wavelength (e.g., 340 nm), which is proportional to the total bile acid concentration in the sample. Some assays employ a second reaction where the produced NADH reduces a chromogen, resulting in a colored product that can be measured at a different wavelength (e.g., 405 nm).[18]

It is important to note that enzymatic assays can sometimes underestimate total bile acid concentrations, especially in samples with an atypical bile acid profile, as the enzyme may have different efficiencies for different bile acids.[20]

Signaling Pathways Involving Taurocholic Acid

Taurocholic acid is not only involved in digestion but also acts as a signaling molecule, primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[21][22][23]

Bile Acid Synthesis and Regulation

The synthesis of primary bile acids, including the precursor to taurocholic acid (cholic acid), occurs in the liver from cholesterol.[8][24][25] This process is tightly regulated to maintain bile acid homeostasis.

References

- 1. Taurocholic Acid | C26H45NO7S | CID 6675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evaluation of serum bile acid profiles as biomarkers of liver injury in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taurocholic acid is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A High Serum Level of Taurocholic Acid Is Correlated With the Severity and Resolution of Drug-induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative profiling of 19 bile acids in rat plasma, liver, bile and different intestinal section contents to investigate bile acid homeostasis and the application of temporal variation of endogenous bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Taurocholic acid represents an earlier and more sensitive biomarker and promotes cholestatic hepatotoxicity in ANIT-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Quantitative bile acid profiling in healthy adult dogs and pups from serum, plasma, urine, and feces using LC-MS/MS [frontiersin.org]

- 10. Quantitative bile acid profiling in healthy adult dogs and pups from serum, plasma, urine, and feces using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 12. Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Determination of conjugated and unconjugated serum 3 alpha-OH bile acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lcms.cz [lcms.cz]

- 18. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Enzymatic methods may underestimate the total serum bile acid concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. FXR Activation Increases Reverse Cholesterol Transport by Modulating Bile Acid Composition and Cholesterol Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

The Role of Taurocholic Acid Sodium as a Detergent for Solubilizing Fats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurocholic acid, predominantly found as its sodium salt, is a primary conjugated bile acid synthesized in the liver from cholic acid and taurine (B1682933).[1][2][3] As a key component of bile in many species, particularly carnivores, it plays a fundamental physiological role in the digestion and absorption of dietary fats and fat-soluble vitamins.[1][4][5] Its amphipathic nature, possessing both hydrophobic and hydrophilic regions, allows it to act as a powerful biological detergent.[6] This guide provides an in-depth technical overview of the mechanisms, quantitative aspects, and experimental methodologies related to the fat-solubilizing properties of taurocholic acid sodium. Furthermore, it delves into the signaling pathways modulated by taurocholic acid, which are of significant interest in metabolic research and drug development.

Mechanism of Action: Micellar Solubilization

The primary mechanism by which this compound solubilizes fats is through the formation of micelles. Above a specific concentration, known as the critical micelle concentration (CMC), individual taurocholate molecules aggregate to form these microscopic structures.[7][8] The hydrophobic steroid nucleus of the taurocholate molecules orients towards the insoluble fat molecule, while the hydrophilic taurine conjugate and hydroxyl groups face the aqueous environment. This arrangement effectively encapsulates the lipid within the micelle's core, rendering it soluble in the aqueous intestinal milieu.[6]

Taurocholic acid on its own can form simple micelles; however, in a physiological context, it readily incorporates dietary lipids such as fatty acids, monoglycerides, and cholesterol to form mixed micelles.[4][9] This process of mixed micelle formation is crucial for the efficient transport of digested fats to the intestinal wall for absorption.[4]

Key Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C26H44NNaO7S | [7] |

| Molecular Weight | 537.68 g/mol | [10] |

| Critical Micelle Concentration (CMC) | 3-11 mM | [7] |

| pKa | ~1.4 | [7] |

Quantitative Analysis of Fat Solubilization

The efficiency of fat solubilization by taurocholic acid is dependent on its concentration, the pH of the medium, and the presence of other lipids that can form mixed micelles.

| Lipid Solubilized | Taurocholate Concentration | Key Findings | Reference |

| Cholesterol | 10 mM | In vitro studies demonstrated that taurocholate solubilizes cholesterol, and its efficiency is influenced by pH and the presence of oleic acid. Compared to tauroursodeoxycholate, taurocholate showed superior cholesterol solubilizing capacity. | [11] |

| Oleic Acid | 10 mM | Taurocholate effectively solubilizes oleic acid. Its solubilization capacity for oleic acid is less than that of taurochenodeoxycholate under the same conditions. | [11] |

| Monoolein and Cholesterol (Mixed Micelles) | Not specified | The size of mixed micelles containing taurocholate, monoolein, and cholesterol is dependent on the degree of saturation with monoolein. At low cholesterol concentrations, taurocholate-containing micelles lead to the greatest rates of cholesterol uptake in vitro. | [9] |

| Fatty Acids (general) | Not specified | The solubility of various fatty acids in the presence of bile salts, including taurocholate, follows the order: linoleic > oleic > elaidic > palmitic > stearic. | [12] |

Experimental Protocols

In Vitro Fat Solubilization Assay

This protocol provides a general framework for assessing the ability of this compound to solubilize a model fatty acid.

Materials:

-

This compound salt

-

Oleic acid (or other fatty acid of interest)

-

Phosphate (B84403) buffered saline (PBS), pH 7.4

-

Scintillation vials

-

Radio-labeled fatty acid (e.g., [14C]oleic acid) for quantification (optional)

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Taurocholic Acid Solutions: Prepare a stock solution of this compound in PBS. From this stock, create a series of dilutions to test a range of concentrations (e.g., 0, 2, 5, 10, 15, 20 mM).

-

Addition of Fatty Acid: To a set of scintillation vials, add a fixed amount of the fatty acid to be tested. If using a radio-labeled fatty acid, a known amount of radioactivity should be added.

-

Incubation: Add the different concentrations of the taurocholic acid solutions to the vials containing the fatty acid.

-

Equilibration: Vortex the vials vigorously for 2-5 minutes to ensure thorough mixing and allow them to incubate at 37°C for 1-2 hours to reach equilibrium.

-

Separation of Solubilized and Unsolubilized Fractions: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the unsolubilized fatty acid.

-

Quantification:

-

Radiolabeling Method: Carefully collect an aliquot of the supernatant and measure the radioactivity using a scintillation counter. The amount of radioactivity in the supernatant corresponds to the amount of solubilized fatty acid.

-

Chromatographic Method: Analyze an aliquot of the supernatant using HPLC to determine the concentration of the solubilized fatty acid. A standard curve for the fatty acid should be generated for accurate quantification.

-

-

Data Analysis: Plot the amount of solubilized fatty acid against the concentration of taurocholic acid to determine the solubilization capacity.

Analysis of Bile Acid Conjugates by HPLC

This protocol outlines a method for the analysis of conjugated bile acids, such as taurocholic acid, from biological samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer

-

This compound salt standard

-

Biological sample (e.g., gallbladder aspirate)

Procedure:

-

Sample Preparation:

-

Pool gallbladder aspirates.

-

Perform a protein precipitation step if necessary (e.g., with acetonitrile or methanol).

-

Centrifuge the sample to remove any precipitate.

-

Filter the supernatant through a 0.22 µm filter before injection into the HPLC.

-

-

HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and phosphate buffer is typically used. The exact gradient will depend on the specific column and bile acids being analyzed.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

-

Detection: UV detection at 205 nm (for the amide bond in conjugated bile acids).[6]

-

-

Standard Curve: Prepare a series of known concentrations of the taurocholic acid standard in the mobile phase to generate a standard curve.

-

Analysis: Inject the prepared sample and standards into the HPLC system.

-

Quantification: Identify the taurocholic acid peak in the sample chromatogram based on the retention time of the standard. Quantify the amount of taurocholic acid in the sample by comparing its peak area to the standard curve.[6]

Signaling Pathways and Logical Relationships

Taurocholic acid is not merely a digestive aid; it also functions as a signaling molecule that regulates lipid and glucose metabolism primarily through the activation of the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[7][13][14]

Farnesoid X Receptor (FXR) Signaling Pathway

Activation of FXR in the liver and intestine by bile acids, including taurocholic acid, plays a central role in maintaining lipid homeostasis.

References

- 1. Bile acid signaling in lipid metabolism: Metabolomic and lipidomic analysis of lipid and bile acid markers linked to anti-obesity and anti-diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Bile acid signaling in lipid metabolism: metabolomic and lipidomic analysis of lipid and bile acid markers linked to anti-obesity and anti-diabetes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dietary fat-induced taurocholic acid production promotes pathobiont and colitis in IL-10−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective effects of taurocholic acid on excessive hepatic lipid accumulation via regulation of bile acid metabolism in grouper - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Taurodeoxycholate Aggregation Explored by Molecular Dynamics: Primary-To-Secondary Micelle Transition and Formation of Mixed Micelles with Fatty Acids [mdpi.com]

- 9. Mixed micelle properties and intestinal cholesterol uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Taurocholic Acid | C26H45NO7S | CID 6675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Comparative effects of cholic, chenodeoxycholic, and ursodeoxycholic acids on micellar solubilization and intestinal absorption of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Applicability of an In-Vitro Digestion Model to Assess the Bioaccessibility of Phenolic Compounds from Olive-Related Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

Taurocholic acid sodium in the enterohepatic circulation of bile acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enterohepatic circulation of taurocholic acid sodium, a primary conjugated bile acid critical to lipid digestion and metabolic signaling. This document details the transport mechanisms, regulatory pathways, and key experimental methodologies relevant to the study of this vital physiological process.

Introduction to the Enterohepatic Circulation of Bile Acids

The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine, ensuring a constant supply for digestive and signaling functions.[1] Hepatocytes synthesize primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol.[1] These are then conjugated with amino acids, primarily taurine (B1682933) or glycine, to form conjugated bile acids like taurocholic acid, increasing their water solubility.[1][2]

Secreted into the bile, these bile acids travel to the gallbladder for storage and are released into the duodenum upon food intake.[1] In the intestine, they facilitate the emulsification and absorption of dietary fats and fat-soluble vitamins.[3] Approximately 95% of bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal vein, completing the circuit.[1][4] This recycling occurs multiple times a day, with only a small fraction of the bile acid pool lost in feces daily.[2]

This compound: Transport and Regulation

Taurocholic acid, as a sodium salt, is a key player in this circulatory system. Its movement across cellular membranes is tightly regulated by a series of transporters, primarily the Na+-taurocholate cotransporting polypeptide (NTCP) in the liver and the apical sodium-dependent bile acid transporter (ASBT) in the ileum.

Key Transporters

-

Na+-taurocholate cotransporting polypeptide (NTCP; SLC10A1): Located on the basolateral membrane of hepatocytes, NTCP is responsible for the sodium-dependent uptake of conjugated bile acids from the portal blood into the liver.[5][6] This process is electrogenic, with a probable stoichiometry of 2 Na+ ions for every bile acid molecule.[6]

-

Apical sodium-dependent bile acid transporter (ASBT; SLC10A2): Found on the apical membrane of enterocytes in the terminal ileum, ASBT mediates the active reabsorption of conjugated bile acids from the intestinal lumen.[5][6]

-

Bile Salt Export Pump (BSEP; ABCB11): Situated on the canalicular membrane of hepatocytes, BSEP is an ATP-binding cassette (ABC) transporter that actively secretes bile salts from the hepatocyte into the bile canaliculus.[7]

The coordinated action of these transporters ensures the efficient circulation and maintenance of the bile acid pool.

Farnesoid X Receptor (FXR): The Master Regulator

The Farnesoid X Receptor (FXR) is a nuclear hormone receptor that acts as a key sensor of bile acid levels and orchestrates their homeostasis.[8] When intracellular bile acid concentrations rise, they bind to and activate FXR, triggering a cascade of transcriptional events that regulate bile acid synthesis, transport, and detoxification.[8]

Activated FXR in the liver induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[9] In the intestine, FXR activation leads to the production of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), which travels to the liver and also suppresses CYP7A1 expression.[10] Furthermore, FXR upregulates the expression of BSEP to promote bile acid efflux from hepatocytes and downregulates NTCP to reduce their uptake.[9]

Quantitative Data on Bile Acid Concentrations

The concentration of taurocholic acid and other bile acids varies significantly throughout the enterohepatic circulation. The following table summarizes representative quantitative data from human studies. It is important to note that these values can be influenced by factors such as fasting/fed state, diet, and individual health status.

| Compartment | Total Bile Acids (µmol/L) | Taurocholic Acid (as % of Total or specific concentration) | Species | Condition | Citation |

| Portal Vein (Fasting) | 12.9 ± 1.5 | ~4% of total unsulfated lithocholic acid | Human | Normal Liver Function | [11][12] |

| Portal Vein (Postprandial) | 43.04 ± 6.12 | - | Human | Gallstone Disease | [13] |

| Systemic Venous Serum (Fasting) | 4.8 ± 0.5 | - | Human | Normal Liver Function | [12] |

| Systemic Venous Serum (Postprandial) | 5.22 ± 0.74 | - | Human | Gallstone Disease | [13] |

| Liver Tissue | 80 (relative to systemic serum) | - | Human | Normal Liver Function | [12] |

| Hepatic Bile | 2600 (relative to systemic serum) | - | Human | Normal Liver Function | [12] |

Experimental Protocols

Quantification of Bile Acids using UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple bile acid species in biological samples.[14][15][16]

Sample Preparation (General Protocol): [15][16]

-

Internal Standard Spiking: To a known volume of sample (e.g., serum, plasma, tissue homogenate), add a mixture of deuterated bile acid internal standards.

-

Protein Precipitation: Add 3-4 volumes of cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas and reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for UPLC-MS/MS analysis.

-

Chromatographic Separation: Utilize a reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18) with a gradient elution program using mobile phases typically consisting of water with a small amount of formic acid and ammonium (B1175870) acetate, and an organic solvent like acetonitrile or methanol.

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify specific bile acid transitions.

In Vivo Studies of Enterohepatic Circulation in Animal Models

Genetically modified mice (e.g., Fxr-null, Asbt-deficient) are invaluable tools for studying the in vivo roles of specific genes in bile acid homeostasis.[4]

Experimental Design for Investigating the Effect of a Compound on Bile Acid Homeostasis: [4][17]

-

Animal Model: Select an appropriate animal model (e.g., C57BL/6J mice).

-

Acclimation: Allow animals to acclimate to the housing conditions for at least one week.

-

Treatment Groups: Randomly assign animals to different treatment groups (e.g., vehicle control, compound-treated).

-

Dosing: Administer the test compound via an appropriate route (e.g., oral gavage) for a specified duration.

-

Sample Collection: At the end of the study, euthanize the animals and collect relevant samples from the enterohepatic circulation, including:

-

Blood (from portal vein and systemic circulation)

-

Liver tissue

-

Gallbladder bile

-

Intestinal contents (from different segments)

-

Feces

-

-

Analysis: Analyze the collected samples for bile acid composition and concentration using UPLC-MS/MS. Gene and protein expression of key transporters and enzymes can be assessed by qRT-PCR and Western blotting, respectively.

Determination of Bile Acid Pool Size

The total bile acid pool size can be determined by summing the bile acid content in the liver, gallbladder, and small intestine.[18]

Protocol for Mouse Bile Acid Pool Size Determination: [18]

-

Tissue Collection: Euthanize the mouse and collect the entire liver, gallbladder, and small intestine.

-

Homogenization: Homogenize the tissues in a suitable solvent (e.g., 75% ethanol).

-

Extraction: Extract the bile acids from the homogenate, often with the aid of a radiolabeled internal standard like [14C]taurocholic acid to account for extraction efficiency.

-

Analysis: Analyze the bile acid content in the extracts using methods such as HPLC with refractive index detection or UPLC-MS/MS.

-

Calculation: Sum the total bile acid content from each organ to determine the total pool size, typically expressed as micromoles per 100g of body weight.

Visualizing the System: Signaling Pathways and Workflows

Enterohepatic Circulation of Taurocholic Acid

Caption: The enterohepatic circulation of taurocholic acid.

FXR-Mediated Regulation of Bile Acid Synthesis

Caption: FXR signaling pathway in the liver and intestine.

Conclusion

The enterohepatic circulation of this compound is a complex and highly regulated process essential for maintaining lipid and metabolic homeostasis. Understanding the intricate interplay of transporters and signaling pathways, particularly the central role of FXR, is crucial for researchers and professionals in drug development. The methodologies outlined in this guide provide a framework for investigating this system, offering insights that can lead to the development of novel therapeutics for a range of metabolic and liver diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Bile acid - Wikipedia [en.wikipedia.org]

- 3. vitabase.com [vitabase.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT [frontiersin.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Concentration of unsulfated lithocholic acid in portal and systemic venous plasma: evidence that lithocholic acid does not down regulate the hepatic cholesterol 7 alpha-hydroxylase activity in gallstone patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bile acid concentrations in systemic and portal serum in presumably normal man and in cholestatic and cirrhotic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hepatic uptake of bile acids in man. Fasting and postprandial concentrations of individual bile acids in portal venous and systemic blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 15. agilent.com [agilent.com]

- 16. Serum bile acids profiling by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application on pediatric liver and intestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ichor.bio [ichor.bio]

- 18. journals.physiology.org [journals.physiology.org]

The Immunomodulatory Landscape of Sodium Taurocholate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium taurocholate (TCA), a primary conjugated bile acid, is increasingly recognized for its significant immunomodulatory activities. Beyond its classical role in lipid digestion, TCA actively engages with various immune cells, influencing inflammatory responses and cellular signaling cascades. This technical guide provides an in-depth analysis of the core immunomodulatory effects of TCA, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development, facilitating further investigation into the therapeutic potential of this endogenous molecule.

Introduction

Taurocholic acid is a bile acid formed in the liver through the conjugation of cholic acid with taurine (B1682933) and is found as a sodium salt in the bile of many species.[1] While its primary function is the emulsification and absorption of fats, a growing body of evidence highlights its role as a signaling molecule with potent immunomodulatory properties.[2] TCA has been shown to exert anti-inflammatory effects by modulating the function of key immune cells, including T lymphocytes, natural killer (NK) cells, and macrophages.[3][4] These effects are mediated through interactions with specific receptors, such as the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5), as well as through the modulation of critical inflammatory signaling pathways like NF-κB.[1][5][6] This guide synthesizes the current understanding of TCA's immunomodulatory landscape, providing a technical overview for the scientific community.

Effects on Immune Cell Populations and Cytokine Secretion

Taurocholic acid has been demonstrated to exert significant effects on various immune cell populations and their cytokine secretion profiles. The following tables summarize the quantitative data from key studies, showcasing the dose-dependent immunomodulatory impact of TCA.

T-Lymphocytes and NK Cells

TCA has been shown to modulate the populations of cytotoxic T-lymphocytes and Natural Killer (NK) cells, which are crucial for anti-viral and anti-tumor immunity.

Table 1: Effect of Taurocholic Acid on T-Lymphocyte and NK Cell Populations

| Cell Type | Species | Concentration | Effect | Reference |

| CD3+CD8+ T Cells | Human | 100 µM | Decreased proportion of cells | [4] |

| NK Cells | Human | 100 µM | Decreased proportion of cells | [4] |

| CD4+/CD8+ Ratio | Murine | 0.125 g/kg & 0.25 g/kg (in vivo) | Increased ratio | [7] |

Macrophages and Pro-inflammatory Cytokines

TCA demonstrates potent anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines from macrophages, often in the context of stimulation by bacterial components like lipopolysaccharide (LPS).

Table 2: Inhibitory Effects of Taurocholic Acid on Pro-Inflammatory Cytokine Production in Macrophages

| Cytokine | Cell Line | Stimulant | TCA Concentration | % Inhibition / Fold Change | Reference |

| TNF-α | RAW 264.7 | LPS | 10 µg/mL | Significant reduction | [8][9] |

| TNF-α | RAW 264.7 | LPS | 20 µg/mL | Significant reduction | [8][9] |

| TNF-α | Peritoneal Macrophages | Adjuvant Arthritis | 150-200 µg/mL | Marked decrease | [5] |

| IL-6 | RAW 264.7 | LPS | 10 µg/mL | Significant reduction | [8][9] |

| IL-6 | RAW 264.7 | LPS | 20 µg/mL | Significant reduction | [8][9] |

| IL-6 | Peritoneal Macrophages | Adjuvant Arthritis | 150-200 µg/mL | Marked decrease | [5] |

| IL-1β | Peritoneal Macrophages | Adjuvant Arthritis | 150-200 µg/mL | Marked decrease | [5] |

| IL-1α, IL-1β, IL-6 | RAW 264.7 | Saliva | Not specified | Lowered expression | [3][10] |

| IL-1β, IL-6, IL-8 | Gingival Fibroblasts, HSC-2 | IL-1β, TNF-α | Not specified | Considerably reduced expression | [10] |

Key Signaling Pathways in TCA-Mediated Immunomodulation

The immunomodulatory effects of Taurocholic acid are orchestrated through its interaction with specific cellular receptors and the subsequent modulation of downstream signaling cascades. The primary pathways implicated are the Farnesoid X Receptor (FXR) pathway, the G-protein coupled bile acid receptor 1 (GPBAR1) pathway, and the NF-κB signaling cascade.

Farnesoid X Receptor (FXR) Signaling

TCA is an agonist of the nuclear receptor FXR.[11] Activation of FXR in immune cells, particularly macrophages, leads to the trans-repression of pro-inflammatory genes. This is a key mechanism behind TCA's anti-inflammatory properties.

References

- 1. A GPBAR1 (TGR5) Small Molecule Agonist Shows Specific Inhibitory Effects on Myeloid Cell Activation In Vitro and Reduces Experimental Autoimmune Encephalitis (EAE) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taurocholic Acid and Glycocholic Acid Inhibit Inflammation and Activate Farnesoid X Receptor Expression in LPS-Stimulated Zebrafish and Macrophages | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Taurocholic acid inhibits the response to interferon-α therapy in patients with HBeAg-positive chronic hepatitis B by impairing CD8+ T and NK cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. Taurochenodeoxycholic Acid Inhibited AP-1 Activation via Stimulating Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Testing of immunomodulatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Taurocholic Acid and Glycocholic Acid Inhibit Inflammation and Activate Farnesoid X Receptor Expression in LPS-Stimulated Zebrafish and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Taurocholic acid lowers the inflammatory response of gingival fibroblasts, epithelial cells, and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FXR Activation Increases Reverse Cholesterol Transport by Modulating Bile Acid Composition and Cholesterol Absorption - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Taurocholic Acid Sodium in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Taurocholic acid sodium (TCA), a primary conjugated bile acid, in various cell culture applications. This document details its mechanism of action, key signaling pathways, and provides explicit protocols for assessing its effects on cell viability, apoptosis, and specific cellular signaling events.

Taurocholic acid is a bile salt formed in the liver through the conjugation of cholic acid with taurine (B1682933) and is involved in the emulsification of lipids.[1] In cell culture, it is a valuable tool for studying bile acid signaling, cholestatic liver injury, and drug-induced hepatotoxicity.

Data Presentation

The following tables summarize the effective concentrations and observed effects of this compound in different cell lines as reported in the literature.

Table 1: Effective Concentrations of this compound in Various Cell Lines

| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |

| HTR-8/SVneo | 10 - 100 µM | 6 hours | Induction of apoptosis | [2] |

| LX-2 | Not Specified | Not Specified | Increased expression of α-SMA, type I collagen, and TLR4 | [3] |

| Rat Hepatocytes | Not Specified | Not Specified | Modest stimulation of proliferation in vitro | [4] |

| Human Hepatocytes (fetal and adult) | 5 - 100 µM | Not Specified | Inhibition of taurocholate efflux | [5] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | 100 mg/mL | [6] |

| DMSO | 100 mg/mL | [2][7] |

| Ethanol | ~2 mg/mL | [8] |

| Dimethyl formamide (B127407) (DMF) | ~25 mg/mL | [8] |

| PBS (pH 7.2) | ~3 mg/mL | [8] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound salt hydrate (B1144303) (e.g., Sigma-Aldrich, Selleck Chemicals)[2][6]

-

Sterile, nuclease-free water, DMSO, or appropriate solvent

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

0.22 µm sterile filter

Protocol:

-

Based on the desired final concentration and solvent compatibility with your cell line, weigh the appropriate amount of this compound powder.

-

Dissolve the powder in the chosen solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution (e.g., 100 mM).[2]

-

Vortex the solution until the powder is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.[2]

Cell Viability and Cytotoxicity Assays

This protocol is adapted from standard MTT assay procedures and is designed to assess the effect of this compound on cell viability.[1][9][10][11]

Materials:

-

Cells of interest (e.g., HepG2, Caco-2) plated in a 96-well plate

-

This compound stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100, 200, 500 µM). Include a vehicle control (medium with the same amount of solvent used for the stock solution).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate the plate in the dark for at least 2 hours at room temperature with gentle shaking to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating cytotoxicity.[12][13][14][15]

Materials:

-

Cells of interest plated in a 96-well plate

-

This compound stock solution

-

Complete cell culture medium

-

LDH cytotoxicity assay kit (commercially available kits provide necessary reagents)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat the cells with a range of this compound concentrations and a vehicle control.

-